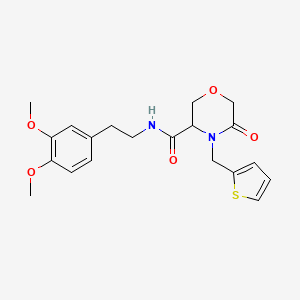

N-(3,4-dimethoxyphenethyl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(3,4-dimethoxyphenethyl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide, commonly known as DMT, is a potent psychedelic drug that has been used for centuries in various traditional religious practices. DMT is a Schedule I controlled substance in the United States, meaning it is illegal to possess, manufacture, or distribute. Despite its legal status, DMT has been the subject of extensive scientific research due to its unique biochemical and physiological effects.

Mécanisme D'action

DMT acts primarily on the serotonin receptors in the brain, specifically the 5-HT2A receptor. It is believed that DMT's psychedelic effects are due to its ability to activate this receptor, leading to alterations in perception, mood, and thought processes. DMT also interacts with other neurotransmitter systems, including the dopamine and noradrenaline systems.

Biochemical and Physiological Effects:

DMT produces a wide range of biochemical and physiological effects, including changes in heart rate, blood pressure, and body temperature. It also alters brain activity, leading to changes in perception, mood, and thought processes. DMT has been shown to induce profound mystical experiences, including feelings of unity with the universe and encounters with spiritual entities.

Avantages Et Limitations Des Expériences En Laboratoire

The main advantage of studying DMT in the laboratory is its unique biochemical and physiological effects, which can provide valuable insights into the workings of the brain and consciousness. However, due to its illegal status, the synthesis and study of DMT are strictly regulated, making it difficult to conduct research in this area.

Orientations Futures

There are many potential future directions for research on DMT, including further investigation into its therapeutic applications, exploration of its effects on brain activity and consciousness, and development of new synthetic methods for its production. Additionally, the study of DMT may provide valuable insights into the nature of consciousness and the workings of the brain.

Méthodes De Synthèse

DMT can be synthesized through various methods, including the reduction of indole-3-acetaldehyde with sodium borohydride or the condensation of indole-3-acetaldehyde with N,N-dimethylformamide dimethyl acetal. However, due to its illegal status, the synthesis of DMT is strictly regulated and requires a specialized laboratory setting.

Applications De Recherche Scientifique

DMT has been the subject of extensive scientific research due to its unique biochemical and physiological effects. Studies have shown that DMT can induce profound alterations in consciousness, including mystical experiences and feelings of unity with the universe. DMT has also been shown to have potential therapeutic applications in the treatment of depression, anxiety, and addiction.

Propriétés

IUPAC Name |

N-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O5S/c1-25-17-6-5-14(10-18(17)26-2)7-8-21-20(24)16-12-27-13-19(23)22(16)11-15-4-3-9-28-15/h3-6,9-10,16H,7-8,11-13H2,1-2H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUCSCPWBKKAQNG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCNC(=O)C2COCC(=O)N2CC3=CC=CS3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B2900108.png)

![Ethyl 6-[(3,4-dimethylbenzenesulfonyl)methyl]-4-(4-hydroxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2900112.png)

![7-[(4-fluorophenyl)methyl]-3,4,9-trimethyl-1-(prop-2-en-1-yl)-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione](/img/structure/B2900115.png)

![ethyl 1-ethyl-5-[4'-(trifluoromethyl)-[1,1'-biphenyl]-2-amido]-1H-indole-2-carboxylate](/img/structure/B2900122.png)

![2-(3-methoxyphenyl)-N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)acetamide](/img/structure/B2900127.png)

![6-Hexyl-4,7-dimethyl-2-(2-piperidin-1-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)